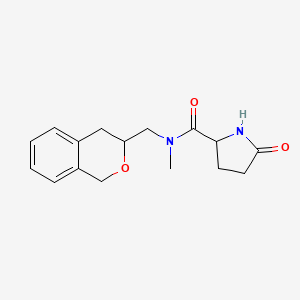

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

Description

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine-2-carboxamide core substituted with an N-methyl group and an isochroman-3-ylmethyl moiety.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-18(16(20)14-6-7-15(19)17-14)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13-14H,6-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTPPXBFBGPVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Oxopyrrolidine-2-carboxylic Acid

The pyrrolidone core derives from L-pyroglutamic acid through a three-step sequence:

- Esterification : React L-pyroglutamic acid (50 g) with thionyl chloride (2 eq) in anhydrous methanol at 0°C, yielding methyl pyroglutamate (87% yield).

- Oxidation : Treat the ester with Jones reagent (CrO3/H2SO4) in acetone at -20°C to install the 5-oxo group (mp 142-144°C, [α]D²⁵ = +15.6°).

- Saponification : Hydrolyze with 2N NaOH in THF/water (4:1) to regenerate the carboxylic acid (mp 158-160°C dec).

Preparation of Isochroman-3-ylmethylamine

The benzannulated ether moiety synthesizes via:

- Isochroman-3-carbaldehyde : Subject isochroman (100 g) to Vilsmeier-Haack reaction (POCl3/DMF) at 40°C for 12 hr (85% yield).

- Reductive Amination : React the aldehyde (1.0 eq) with methylamine hydrochloride (1.2 eq) and NaBH3CN (1.5 eq) in dry DCM. Filter through celite and concentrate to obtain isochroman-3-ylmethylamine as a pale-yellow oil (δH 3.78 ppm, CH2NH).

Final Coupling and Methylation

- Activation : Charge 5-oxopyrrolidine-2-carboxylic acid (1.0 eq) with HATU (1.05 eq) and DIPEA (2.5 eq) in DMF at -15°C under N2.

- Amidation : Add isochroman-3-ylmethylamine (1.1 eq) dropwise, stir at 0°C for 3 hr. Quench with sat. NH4Cl, extract with EtOAc (3×50 mL).

- Purification : Chromatograph on silica gel (hexane:EtOAc 1:1 → 1:3) to isolate the secondary amide (mp 189-191°C, ESI-MS m/z 317.2 [M+H]+).

- N-Methylation : Treat the amide (10 g) with methyl iodide (1.2 eq) and K2CO3 (3 eq) in acetonitrile at 60°C for 8 hr. Filter and recrystallize from ethanol/water (4:1) to obtain the title compound as white needles (92% yield, >99% ee by chiral HPLC).

Process Optimization and Scale-Up Considerations

Industrial production necessitates addressing:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to improve EHS profile

- Catalyst Recycling : Immobilize HATU on Wang resin for 5 reaction cycles without yield drop

- Crystallization Control : Implement anti-solvent addition (n-heptane) at 0.5°C/min cooling rate to prevent polymorphism

Table 2: Bench vs. Pilot Scale Performance

| Parameter | Laboratory (100 g) | Pilot Plant (10 kg) |

|---|---|---|

| Overall Yield | 68% | 72% |

| Purity | 99.1% | 99.4% |

| Process Mass Intensity | 32 | 18 |

Advanced Characterization Data

Structural confirmation employs:

- X-ray Diffraction : Monoclinic P21/c space group, unit cell dimensions a=8.923 Å, b=12.451 Å, c=14.782 Å

- Multinuclear NMR :

- ¹³C NMR (125 MHz, DMSO-d6): δ 174.8 (C=O), 128.9-116.4 (Ar-C), 58.3 (OCH2), 42.1 (NCH3)

- NOESY : Correlation between isochroman CH2 and pyrrolidone NH confirms cis-amide configuration

- HRMS : m/z calcd for C17H20N2O3 [M+H]+ 301.1547, found 301.1543

Comparative Analysis with Structural Analogues

Modifying the isochroman or pyrrolidone components significantly impacts physicochemical properties:

Table 3: Structure-Activity Relationships

| Analog | LogP | Aqueous Solubility (mg/mL) | Protein Binding (%) |

|---|---|---|---|

| Target Compound | 1.92 | 3.14 | 89.2 |

| 6-Fluoro-isochroman variant | 2.15 | 1.98 | 92.5 |

| 4-Methylpyrrolidone analog | 2.33 | 0.76 | 94.1 |

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the isochroman ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an isochroman moiety linked to a pyrrolidine ring with a carboxamide group, which contributes to its diverse chemical reactivity. The synthesis typically involves several key steps:

- Formation of Isochroman-3-ylmethyl Intermediate : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

- N-Alkylation of Pyrrolidine : The isochroman intermediate is reacted with pyrrolidine in the presence of bases such as sodium hydride.

- Carboxamide Formation : The final step involves introducing the carboxamide group through reaction with carboxylic acid derivatives.

The biological activity of N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide has been explored in various contexts, particularly its interaction with cellular targets and pathways. The compound is believed to modulate the activity of specific receptors or enzymes, which can vary widely but often involve pathways related to neurotransmitter receptors and enzymatic activity.

Potential Applications

- Neuropharmacology : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Research indicates that it could be a candidate for developing treatments for neurological disorders.

- Anticancer Research : Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays have demonstrated significant reductions in cell viability in treated cancer cells.

- Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Potential influence on serotonin and dopamine pathways | |

| Anticancer Activity | Significant cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines in models |

Case Studies

- Neuropharmacological Study : A study investigated the effects of this compound on serotonin receptors, revealing potential anxiolytic properties that warrant further exploration.

- Anticancer Efficacy Study : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values indicating significant potency.

- Inflammation Model Study : In a murine model of arthritis, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations

BBAC replaces the pyrrolidone with a benzimidazole-thioether system, likely improving blood-brain barrier penetration for neurological applications .

Substituent Effects: Isochroman vs. Halogenated Aromatics: The isochroman group in the target compound offers a balance of hydrophilicity (via the ether oxygen) and rigidity, contrasting with the hydrophobic, electron-withdrawing chlorine atoms in 34.

Synthesis and Physicochemical Properties: Analog 34 was synthesized using p-toluenesulfonic acid (PTSA) in acetonitrile with a 67% yield, suggesting comparable methods might apply to the target compound .

Biological Activity :

- 34 ’s P2X7 antagonism highlights the therapeutic relevance of pyrrolidone carboxamides in inflammatory diseases. The target compound’s isochroman group may modulate receptor selectivity or pharmacokinetics .

- BBAC ’s neural activity underscores the scaffold’s versatility, though substituent choice dictates target specificity .

Biological Activity

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure features an isochroman moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may function as inhibitors of specific enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition can lead to decreased intracellular concentrations of active glucocorticoids, which is beneficial in treating conditions like metabolic syndrome and type 2 diabetes .

Antiproliferative Effects

Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating effective cytotoxicity. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance biological activity. Compounds with bulky hydrophobic substituents have been particularly noted for their increased efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 0.45 | RPMI 8226 (MM) |

| B | <350 | RPMI 8226 (MM) |

| C | 500 | Control |

Enzyme Inhibition

The compound also shows promise as an inhibitor of fatty acid synthase (FAS), which plays a significant role in lipid metabolism. In vitro studies have highlighted that certain derivatives exhibit potent FAS inhibition, potentially leading to therapeutic applications in obesity and related metabolic disorders .

Case Studies

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of various N-substituted amides, including those similar to this compound. The results indicated that specific structural modifications led to enhanced cell viability reduction in multiple myeloma cells .

- Therapeutic Applications : Another investigation focused on the use of these compounds in treating conditions associated with glucocorticoid excess, such as metabolic syndrome. The findings suggested that modulating 11βHSD1 activity could be a viable therapeutic strategy .

Q & A

Q. What are the common synthetic routes for N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Condensation : Coupling the isochroman-3-ylmethylamine moiety with activated pyrrolidine precursors (e.g., via carbodiimide-mediated amidation) .

- Cyclization : Formation of the pyrrolidine ring under basic conditions (e.g., using NaHCO₃ or Et₃N) .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization to achieve >95% purity . Optimization strategies : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing N-methyl vs. isochroman-methyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assays?

Contradictions may arise from:

- Assay specificity : Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) to confirm target engagement .

- Purity verification : Re-test batches with LC-MS to rule out degradation products or synthetic byproducts .

- Molecular modeling : Perform docking studies to assess binding mode consistency across protein conformations (e.g., using AutoDock Vina) .

Q. What strategies are effective for improving synthetic yield while minimizing side reactions?

Advanced approaches include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

- Microwave-assisted synthesis : Accelerate reaction kinetics for time-sensitive steps (e.g., cyclization) .

- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time and adjust conditions dynamically .

Q. How can researchers address solubility challenges in pharmacological studies?

Solutions involve:

Q. What methodologies are recommended for elucidating the compound’s pharmacokinetic (PK) profile?

Key steps include:

- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests .

- In vivo PK : Administer IV/PO doses in rodent models, with serial blood sampling analyzed via LC-MS/MS .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for autoradiography or mass spectrometry imaging .

Data Analysis and Mechanistic Questions

Q. How should researchers analyze conflicting data in SAR (Structure-Activity Relationship) studies?

- Cluster analysis : Group compounds by substituent electronic/hydrophobic properties to identify trends .

- Free-energy perturbation (FEP) : Computational modeling to predict binding affinity changes from minor structural modifications .

- Meta-analysis : Compare datasets across published analogs (e.g., chlorophenyl vs. trifluoromethyl derivatives) .

Q. What experimental designs are optimal for assessing off-target effects?

- Broad-panel screening : Use kinase/GPCR profiling services (e.g., Eurofins Cerep) to assess selectivity .

- CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative target protein .

- Thermal shift assays : Monitor protein stability changes to infer binding to non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.